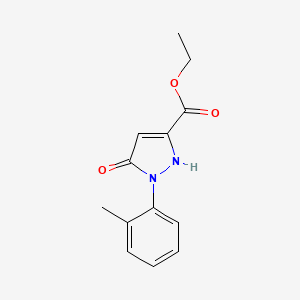
Isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide is a chemical compound that belongs to the class of isonicotinic acid derivatives.
Vorbereitungsmethoden
The synthesis of isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the 2,6-dibutoxy and 1-methylhydrazide groups. One common method involves the esterification of isonicotinic acid with butanol to form the dibutoxy derivative, followed by the reaction with methylhydrazine to introduce the 1-methylhydrazide group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide involves its interaction with specific molecular targets within the cell. It is believed to inhibit the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death . The compound may also interfere with the function of enzymes and proteins involved in critical metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide can be compared with other similar compounds, such as:
Isoniazid: A well-known derivative of isonicotinic acid used as a first-line treatment for tuberculosis.
Iproniazid: Another derivative with antidepressant properties.
Nialamide: A monoamine oxidase inhibitor used in the treatment of depression.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
57803-55-1 |
|---|---|
Molekularformel |
C15H25N3O3 |
Molekulargewicht |
295.38 g/mol |
IUPAC-Name |
2,6-dibutoxy-N-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C15H25N3O3/c1-4-6-8-20-13-10-12(15(19)18(3)16)11-14(17-13)21-9-7-5-2/h10-11H,4-9,16H2,1-3H3 |
InChI-Schlüssel |
PYTCKRXHAISOQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)



![6-Oxabicyclo[3.1.0]hexan-2-yl butanoate](/img/structure/B13969034.png)



![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)


![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)


